molecular formula C11H14BNO3 B12963911 (1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid

Cat. No.: B12963911
M. Wt: 219.05 g/mol
InChI Key: CQRCJMKUXRHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a tetrahydroquinoline scaffold, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which (1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in various synthetic processes. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is unique due to its tetrahydroquinoline scaffold, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)boronic acid

InChI

InChI=1S/C11H14BNO3/c1-8(14)13-6-2-3-9-7-10(12(15)16)4-5-11(9)13/h4-5,7,15-16H,2-3,6H2,1H3

InChI Key

CQRCJMKUXRHBPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCC2)C(=O)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.